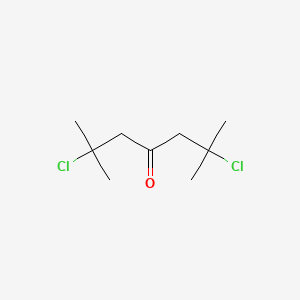

2,6-Dichloro-2,6-dimethylheptan-4-one

Beschreibung

2,6-Dichloro-2,6-dimethylheptan-4-one is a chlorinated ketone derivative characterized by two chlorine atoms and two methyl groups at the 2- and 6-positions of a heptan-4-one backbone. Chlorination at the 2- and 6-positions likely enhances its electrophilicity and reactivity compared to non-chlorinated analogs, making it a candidate for specialized organic synthesis or crosslinking applications .

Eigenschaften

Molekularformel |

C9H16Cl2O |

|---|---|

Molekulargewicht |

211.13 g/mol |

IUPAC-Name |

2,6-dichloro-2,6-dimethylheptan-4-one |

InChI |

InChI=1S/C9H16Cl2O/c1-8(2,10)5-7(12)6-9(3,4)11/h5-6H2,1-4H3 |

InChI-Schlüssel |

YDVCNEHPKADNPC-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(CC(=O)CC(C)(C)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 2,6-Dichloro-2,6-dimethylheptan-4-one can be achieved through various synthetic routes. One common method involves the chlorination of 2,6-dimethylheptan-4-one under controlled conditions. The reaction typically requires the use of chlorine gas and a suitable solvent, such as carbon tetrachloride, at a specific temperature to ensure selective chlorination at the desired positions .

In industrial settings, the production of 2,6-Dichloro-2,6-dimethylheptan-4-one may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and advanced catalytic systems to achieve high yields and purity of the final product .

Analyse Chemischer Reaktionen

2,6-Dichloro-2,6-dimethylheptan-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of 2,6-Dichloro-2,6-dimethylheptan-4-one can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atoms in 2,6-Dichloro-2,6-dimethylheptan-4-one can be substituted with other functional groups through nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

2,6-Dichloro-2,6-dimethylheptan-4-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,6-Dichloro-2,6-dimethylheptan-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 2,6-Dichloro-2,6-dimethylheptan-4-one and related compounds based on substituent groups, physical properties, and applications:

Key Observations:

Substituent Effects: Chlorine vs. Methyl/Hydroxyl: Chlorination increases molecular polarity and reactivity compared to methyl or hydroxyl groups. For example, 2,6-dimethylheptan-4-one (non-polar methyl groups) is a stable solvent, whereas chlorinated analogs may exhibit higher electrophilicity for nucleophilic substitutions . Aziridine Groups: The aziridine-containing analog (CAS 21805-71-0) demonstrates extreme reactivity due to strained three-membered rings, enabling crosslinking but posing significant toxicity risks .

Toxicity and Stability :

- Chlorinated and aziridine derivatives are associated with higher toxicity. For instance, 2,6-dimethylheptan-4-one is classified as STOT SE 3 (H335), while aziridine derivatives are linked to mutagenicity .

- The dihydroxy analog (CAS 3682-91-5) was discontinued, suggesting instability or safety issues in handling .

Applications: Non-chlorinated analogs like 2,6-dimethylheptan-4-one are used as solvents or flavoring agents due to their mild toxicity and volatility . Chlorinated or aziridine-modified variants are niche chemicals, likely employed in synthetic chemistry or polymer industries .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.